molecular formula C13H16N2O3 B13037752 Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate

Cat. No.: B13037752
M. Wt: 248.28 g/mol
InChI Key: NCJMFNRTPXPAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate typically involves the reaction of benzo[D]isoxazole derivatives with ethyl 2-(dimethylamino)acetate under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can be compared with other isoxazole derivatives, such as:

  • Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(methylamino)acetate
  • Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(ethylamino)acetate

These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetate

InChI

InChI=1S/C13H16N2O3/c1-4-17-13(16)12(15(2)3)11-9-7-5-6-8-10(9)18-14-11/h5-8,12H,4H2,1-3H3

InChI Key

NCJMFNRTPXPAKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NOC2=CC=CC=C21)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.